![molecular formula C19H18N2O5 B6345254 3-(Ethoxycarbonyl)-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264048-27-2](/img/structure/B6345254.png)
3-(Ethoxycarbonyl)-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(Ethoxycarbonyl)-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, a phenoxyphenyl group, and a dihydropyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic or basic conditions.
Introduction of the phenoxyphenyl group: This step involves the reaction of the pyrazole intermediate with a phenoxyphenyl halide in the presence of a base, such as potassium carbonate, to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxycarbonyl)-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated phenoxyphenyl derivatives in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyphenyl derivatives.
Scientific Research Applications
3-(Ethoxycarbonyl)-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Ethoxycarbonyl)-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenoxyphenylboronic acid: Shares the phenoxyphenyl group but differs in the boronic acid functionality.
4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine: Contains a similar phenoxyphenyl group but has a quinazoline core structure.
Uniqueness
3-(Ethoxycarbonyl)-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is unique due to its combination of functional groups and the dihydropyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-ethoxycarbonyl-2-(4-phenoxyphenyl)-3,4-dihydropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-2-25-19(24)16-12-17(18(22)23)21(20-16)13-8-10-15(11-9-13)26-14-6-4-3-5-7-14/h3-11,17H,2,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZVIPSNMRKTNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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